

A Technical Guide to Furalaxyl (C₁₇H₁₉NO₄)

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Compound of Interest

Compound Name: Furalaxyl

Cat. No.: B1674189

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Introduction

Furalaxyl is a systemic fungicide belonging to the acylalanine chemical class, first introduced by Ciba-Geigy in 1977.[1] As an alanine derivative, it is specifically a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate.[2] **Furalaxyl** is recognized for its protective and curative action against a range of plant-pathogenic fungi, particularly those within the order Peronosporales (Oomycetes).[3][4] Its systemic nature allows it to be absorbed by the plant and translocated, providing comprehensive protection against infections.[5][6] The compound exists as a racemic mixture of (R)- and (S)-enantiomers, though it is the (R)-enantiomer, also known as **Furalaxyl-M**, that possesses the primary fungicidal activity.[7] This guide provides an in-depth overview of **Furalaxyl**'s chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Physicochemical and Structural Properties

Furalaxyl is a white crystalline solid.[1] It is characterized by its low solubility in water and higher solubility in organic solvents.[8] Key identifiers and physicochemical properties are summarized in the table below.

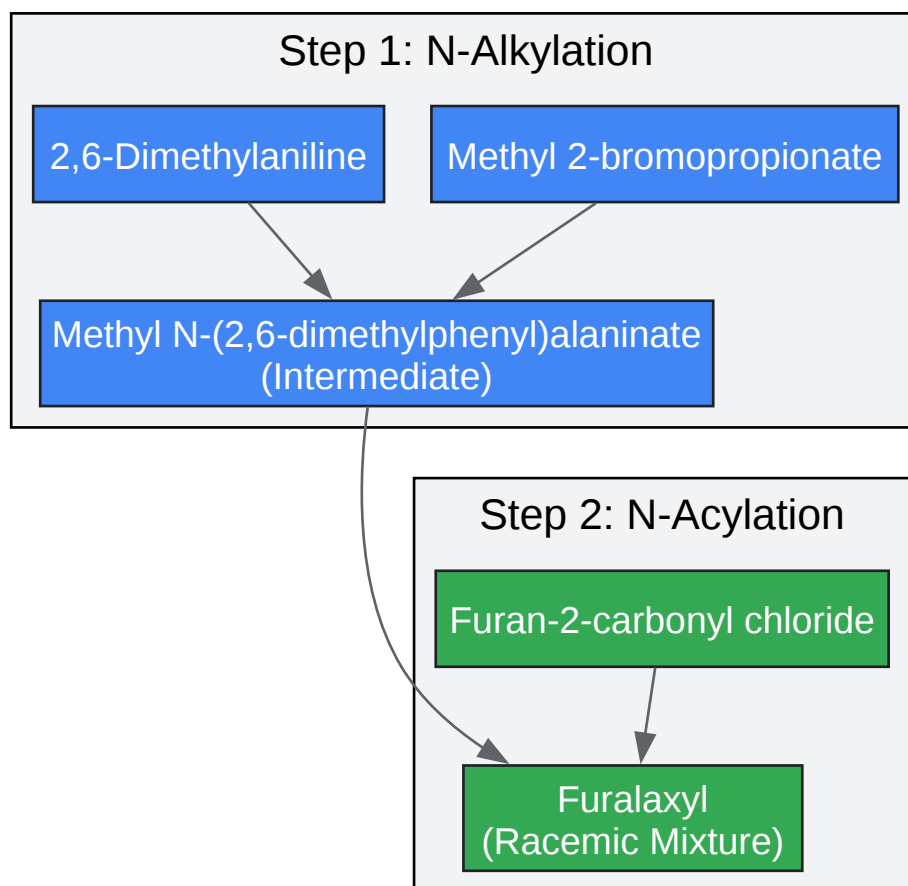
Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₉ NO ₄	[2][9][10]
Molecular Weight	301.34 g/mol	[2][9][10]
CAS Number	57646-30-7	[2][9][10]
IUPAC Name	methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate	[2]
Synonyms	Fonganil, Fongarid, CGA 38140	[1][2]
Melting Point	70-84 °C (two crystal forms)	[1][9]
Density	1.22 g/cm ³	[1]
Water Solubility	0.23 g/L (230 mg/L) at 20 °C	[1][8]
InChI Key	CIEXPHRYOLIQQD-UHFFFAOYSA-N	[2]
SMILES	<chem>CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2</chem>	[2]

Synthesis and Chemical Structure

Furalaxyl is synthesized from 2,6-dimethylaniline and methyl 2-bromopropionate, with the resulting product further reacting with furan-2-carbonyl chloride.[1] This synthesis produces a racemic 1:1 mixture of the (S) and (R) enantiomers.[1]

A general laboratory procedure for synthesizing acylalanines involves a two-step process. First, an aniline derivative is reacted with a chloropropionate in a solvent like DMF with potassium carbonate and potassium iodide. The resulting intermediate is then acylated using an acid chloride (like furan-2-carbonyl chloride) in the presence of a base such as triethylamine.[3]

General Synthesis Workflow for Furalaxyl



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Figure 1: General synthesis pathway for **Furalaxyl**.

Mechanism of Action

Furalaxyl's fungicidal activity stems from its ability to specifically inhibit nucleic acid synthesis in susceptible fungi.[5][6] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 4, which are known as phenylamides. The primary molecular target is RNA Polymerase I, an essential enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[1][3]

By inhibiting RNA Polymerase I, **Furalaxyl** effectively blocks the synthesis of rRNA.[1][3] Since rRNA is a critical structural component of ribosomes, this disruption halts protein synthesis, leading to the cessation of mycelial growth and eventual cell death.[11] This mode of action is highly specific to Oomycetes.[3][8]

Furalaxyl's Molecular Mechanism of Action

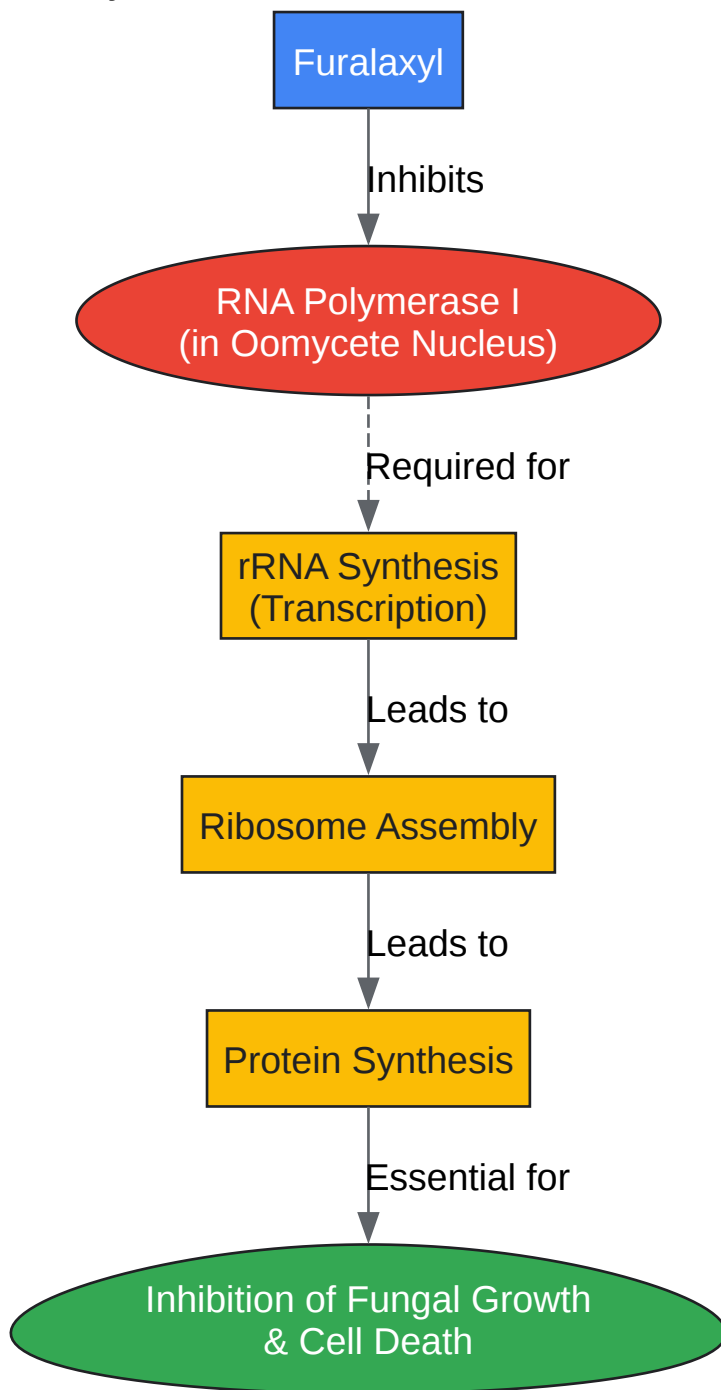
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Figure 2: Signaling pathway of **Furalaxyl**'s inhibitory action.

Biological Activity and Applications

Furalaxyl exhibits potent, selective activity against fungi in the order Peronosporales.[3][4] It is used to control soil-borne diseases on ornamental plants caused by pathogens such as Pythium and Phytophthora spp., which are responsible for damping-off and root rot.[1][8] It is also effective against downy mildews like Peronospora spp.[5] The fungicide has both protective (preventative) and curative properties, meaning it can be effective even after the initial stages of infection.[1][5]

Experimental Protocols

The analysis of **Furalaxyl** in various matrices is crucial for residue monitoring, environmental fate studies, and quality control. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13]

Technique	Matrix	Purpose	Key Parameters	Source(s)
GC-NPD	Soil, Peat, Nutrient Solution	Residue Analysis	Extraction: Acetone (Soxhlet) or Chloroform (LLE). Detection: Nitrogen-Phosphorus Detector.	[12]
HPLC-MS/MS	Soil, Earthworms	Enantioselective Analysis	Column: Chiral stationary phase (e.g., CHIRALCEL OD-3R). Mobile Phase: Acetonitrile/Water with formic acid. Detection: ESI-MS/MS.	[13]

6.1 Protocol: Residue Analysis in Soil by GC-NPD

This protocol is adapted from the methodology for determining **Furalaxyl** residues in agricultural samples.[12]

1. Sample Preparation and Extraction:

- Air-dry and sieve (2 mm) soil samples.
- For soil and peat composts, perform a Soxhlet extraction using acetone.
- For nutrient solutions or plant macerates, perform a liquid-liquid extraction (LLE) by partitioning with chloroform.
- For LLE extracts, evaporate the chloroform and redissolve the residue in acetone for analysis.

2. Gas Chromatography (GC) Conditions:

- Injector: Splitless mode.
- Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).
- Carrier Gas: Helium or Nitrogen.
- Oven Program: A temperature gradient suitable for eluting **Furalaxyl** (e.g., initial temp 150°C, ramp to 250°C).
- Detector: Nitrogen-Phosphorus Detector (NPD).

3. Quantification:

- Prepare a calibration curve using analytical standards of **Furalaxyl**.
 - Quantify the sample concentration based on the peak area relative to the calibration curve.
- The reported limit of detection for this method is approximately 0.1 mg/kg for soils.[12]

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Figure 3: Experimental workflow for GC-based residue analysis.

Toxicological and Safety Information

Furalaxyl is classified as moderately toxic. Proper safety precautions, including the use of gloves and masks, should be observed during handling.[5]

Hazard Type	GHS Classification	Details	Source(s)
Acute Toxicity	Category 4 (Oral)	H302: Harmful if swallowed.	[1][2]
Aquatic Hazard	Chronic Category 3	H412: Harmful to aquatic life with long lasting effects.	[2]
LD ₅₀ (Oral, Rat)	940 mg/kg	-	[1]
Pictograms	GHS07 (Exclamation Mark)	Indicates acute toxicity, skin/eye irritation, etc.	[2]
Precautionary Statements	P264, P270, P273, P301+P317, P330, P501	Wash hands thoroughly, do not eat/drink/smoke when using, avoid release to the environment, if swallowed: get medical help, rinse mouth, dispose of contents/container appropriately.	[2]

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